Ipatasertib-NH2

AKT inhibition Kinase selectivity Isoform profiling

Ipatasertib-NH2 is the only AKT-recruiting PROTAC ligand that reproduces the clinical-stage parent binding mode with a validated primary amine for linker conjugation. Generic AKT inhibitors lack this reactive handle; alternative warheads introduce uncharacterized selectivity and PK variables. This intermediate enables synthesis of degraders benchmarked against Phase III data in PTEN-loss prostate cancer and TNBC, preserves therapeutically relevant PRKG1 co-inhibition, and leverages established human PK for translational modeling. Select Ipatasertib-NH2 to build pharmacologically defined, publication-validated PROTACs.

Molecular Formula C21H26ClN5O2
Molecular Weight 415.9 g/mol
Cat. No. B8103706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpatasertib-NH2
Molecular FormulaC21H26ClN5O2
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESCC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C21H26ClN5O2/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14/h2-5,12-13,16-17,28H,6-11,23H2,1H3/t13-,16-,17-/m1/s1
InChIKeyFKWGZLUCQAOQDJ-KBRIMQKVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ipatasertib-NH2: Critical Ligand for AKT‑Targeting PROTAC Degrader Synthesis


Ipatasertib‑NH2 (also known as GDC‑0068‑NH2, RG7440‑NH2; CAS 1001382‑14‑4) is a functionalized amine derivative of the clinical‑stage AKT inhibitor Ipatasertib. This compound is specifically designed as a ligand for targeted protein degradation via the PROTAC platform. Ipatasertib‑NH2 provides the critical AKT‑recognition warhead for assembling heterobifunctional degraders, most notably INY‑03‑041, a VHL‑based AKT‑targeting PROTAC [1]. Unlike the parent drug Ipatasertib, which is an ATP‑competitive kinase inhibitor, Ipatasertib‑NH2 is not a drug candidate itself but rather a key intermediate for building next‑generation chemical biology probes and potential therapeutic degraders that operate via a fundamentally different (catalytic, event‑driven) pharmacology [2]. This structural modification renders the compound exclusively suited for synthetic chemistry applications rather than direct biological interrogation.

Why Ipatasertib-NH2 Cannot Be Replaced by Generic AKT Inhibitors in PROTAC Synthesis


Procurement of a generic AKT inhibitor such as Ipatasertib (GDC‑0068) or Capivasertib is not a functional substitute for Ipatasertib‑NH2 in PROTAC construction. The parent drug Ipatasertib lacks the primary amine functional group required for linker conjugation; using the unmodified inhibitor would yield an inactive chimera incapable of recruiting the E3 ligase machinery. Conversely, alternative amine‑functionalized AKT ligands (e.g., GSK‑690693‑NH2 or MK‑2206‑NH2) exhibit divergent kinase selectivity profiles, PRKG1 off‑target activity, and physicochemical properties that alter the degrader's cellular potency, target engagement kinetics, and ternary complex formation efficiency [1]. Ipatasertib‑NH2 is the only ligand that faithfully recapitulates the clinical‑stage parent's binding mode while offering a validated conjugation handle; substituting this specific intermediate introduces uncharacterized variables into the degrader's pharmacological profile and invalidates direct comparison to published PROTAC benchmarks [2].

Quantitative Differentiation: Ipatasertib‑NH2 vs. Alternative AKT Ligands for PROTAC Development


Parent Compound AKT Isoform Selectivity Profile (Ipatasertib vs. Miransertib)

Ipatasertib‑NH2 is derived from Ipatasertib, a pan‑AKT ATP‑competitive inhibitor with a defined isoform selectivity profile that informs PROTAC target degradation specificity. In cell‑free enzymatic assays, Ipatasertib inhibits AKT1 (IC₅₀ = 5 nM), AKT2 (IC₅₀ = 18 nM), and AKT3 (IC₅₀ = 8 nM), with 620‑fold selectivity over PKA . In contrast, the allosteric AKT inhibitor Miransertib exhibits IC₅₀ values of 2.7 nM, 14 nM, and 8.1 nM against AKT1, AKT2, and AKT3, respectively . The distinct binding modes (ATP‑competitive vs. allosteric) produce fundamentally different degradation profiles in PROTAC applications: ATP‑competitive warheads like Ipatasertib‑NH2 degrade both active and inactive AKT conformations, whereas allosteric warheads are conformation‑selective [1].

AKT inhibition Kinase selectivity Isoform profiling

Kinase Selectivity Profile: Ipatasertib vs. PKA and p70S6K

The parent compound Ipatasertib demonstrates high selectivity for AKT over closely related AGC family kinases. In a panel of 230 protein kinases at 1 µM, Ipatasertib inhibited only three non‑AKT kinases by >70%: PRKG1α (IC₅₀ = 98 nM), PRKG1β (IC₅₀ = 69 nM), and p70S6K (IC₅₀ = 860 nM) . This translates to >10‑fold selectivity for AKT1 over PRKG1 and >100‑fold selectivity over p70S6K. In contrast, Capivasertib (AZD5363) exhibits comparable AKT potency but shows inhibition of ROCK2 as an additional off‑target . The selectivity fingerprint is critical for PROTAC development because degradation of unintended off‑target kinases (e.g., PRKG1) may contribute to or confound the biological phenotype observed with Ipatasertib‑NH2‑based degraders.

Kinase panel screening Off‑target liability Selectivity index

Clinical Efficacy Comparator: Ipatasertib vs. Placebo in PTEN‑Loss Prostate Cancer

Although Ipatasertib‑NH2 is a research‑grade synthetic intermediate, its clinical‑stage parent Ipatasertib has demonstrated statistically significant efficacy in a randomized Phase III trial (IPATential150) in metastatic castration‑resistant prostate cancer (mCRPC) patients with PTEN‑loss tumors. Ipatasertib (400 mg daily) plus abiraterone prolonged median radiographic progression‑free survival (rPFS) to 18.5 months compared to 16.5 months for placebo plus abiraterone (HR = 0.77, p = 0.0335) [1]. This 2‑month absolute improvement (12% relative risk reduction) in a genetically defined population provides a quantitative benchmark for the parent compound's therapeutic window that is not replicated by other AKT inhibitors; Capivasertib in the ProCAID trial did not meet its primary rPFS endpoint in a similar mCRPC population [2].

Radiographic progression‑free survival PTEN loss biomarker Phase III trial

Clinical Efficacy Comparator: Ipatasertib Plus Paclitaxel in Triple‑Negative Breast Cancer

In the Phase II LOTUS trial of first‑line metastatic triple‑negative breast cancer (TNBC), the addition of Ipatasertib to paclitaxel demonstrated a clinically meaningful improvement in progression‑free survival (PFS). Among all randomized patients, median PFS was 6.2 months for Ipatasertib plus paclitaxel versus 4.9 months for paclitaxel alone (HR = 0.60, p = 0.037) [1]. In the biomarker‑selected population with PIK3CA/AKT1/PTEN alterations, the benefit was more pronounced: median PFS of 9.0 months versus 4.9 months (HR = 0.44) [2]. This quantifies the parent compound's clinical differentiation from chemotherapy alone and establishes a quantitative efficacy benchmark that distinguishes Ipatasertib‑based agents from other AKT inhibitors in this indication.

Progression‑free survival Triple‑negative breast cancer PIK3CA/AKT1/PTEN alterations

Human Pharmacokinetics and Absolute Bioavailability of Ipatasertib

Comprehensive human pharmacokinetic characterization of the parent compound Ipatasertib provides quantitative parameters essential for interpreting in vivo PROTAC experiments and preclinical‑to‑clinical translation. In a Phase I absolute bioavailability study using ¹⁴C‑radiolabeled ipatasertib, the absolute oral bioavailability was determined to be 34.0% [1]. Terminal half‑life following oral administration was 26.7 hours, systemic plasma clearance was 98.8 L/h, and steady‑state volume of distribution was 2530 L [2]. The major clearance pathway was hepatic CYP3A‑mediated N‑dealkylation, with 69.0% of radioactivity recovered in feces and 19.3% in urine; only 24.4% of the fecal radioactivity and 8.26% of urinary radioactivity represented unchanged parent drug [1]. These parameters differ substantially from alternative AKT inhibitors: Capivasertib exhibits a shorter half‑life (~8‑10 hours) and MK‑2206 demonstrates an exceptionally long half‑life (~60‑80 hours) due to extensive tissue distribution [3].

Absolute bioavailability Human PK parameters Metabolic clearance

Differential Resistance Mechanisms: Ipatasertib (ATP‑Competitive) vs. MK‑2206 (Allosteric)

Ipatasertib‑NH2 is derived from an ATP‑competitive AKT inhibitor, a mechanistic class that exhibits distinct acquired resistance pathways compared to allosteric AKT inhibitors. In prostate cancer models with acquired resistance, MK‑2206 (allosteric) resistance is associated with AKT1 mutations, whereas Ipatasertib resistance is driven by compensatory activation of parallel signaling pathways, particularly PIM kinases [1]. Critically, MK‑2206‑resistant cells remain sensitive to Ipatasertib, and Ipatasertib‑resistant cells can be re‑sensitized by co‑treatment with PIM kinase inhibitors [2]. This mechanistic distinction has direct implications for PROTAC development: degraders built from Ipatasertib‑NH2 may circumvent certain resistance mechanisms that limit the efficacy of allosteric AKT inhibitors, while potentially remaining vulnerable to PIM‑mediated compensatory signaling that could be co‑targeted pharmacologically.

Acquired resistance Kinase inhibitor class PIM signaling

Optimal Research Applications for Ipatasertib‑NH2 Based on Quantitative Evidence


Synthesis of AKT‑Targeting PROTAC Degraders with Clinically Validated Warhead Pharmacology

Ipatasertib‑NH2 is the optimal starting material for constructing heterobifunctional PROTACs designed to degrade AKT1/2/3 in cancer models. The parent compound's clinical validation in PTEN‑loss prostate cancer (rPFS HR = 0.77) [1] and TNBC (PFS HR = 0.60) [2] provides confidence that degraders derived from this warhead will engage AKT with a pharmacologically relevant binding mode. The defined human PK parameters (F = 34.0%, t₁/₂ = 26.7 h) [3] further enable translational modeling of degrader PK‑PD relationships. This application scenario is uniquely suited to Ipatasertib‑NH2 because alternative AKT‑targeting warheads (e.g., Capivasertib‑NH2, MK‑2206‑NH2) lack comparable Phase III clinical validation in biomarker‑defined populations.

Investigating PRKG1‑Dependent Biological Responses in Rhabdomyosarcoma Models

Ipatasertib‑NH2‑derived degraders uniquely recapitulate the PRKG1 co‑inhibition profile (IC₅₀ = 69‑98 nM) [1] of the parent compound, a property not shared by Miransertib‑based allosteric warheads. In rhabdomyosarcoma (RMS) patient‑derived xenografts, Ipatasertib demonstrates significant antitumor activity that correlates with PRKG1 expression, while Miransertib shows no activity [2]. Researchers investigating PRKG1 as a predictive biomarker or therapeutic target in RMS and other developmental cancers should specifically procure Ipatasertib‑NH2 to ensure the resulting PROTAC maintains this pharmacologically relevant off‑target activity that contributes to efficacy in this disease context.

Modeling ATP‑Competitive vs. Allosteric AKT Inhibitor Resistance Mechanisms Using PROTACs

Ipatasertib‑NH2 enables the synthesis of PROTACs that degrade AKT via an ATP‑competitive binding mode, providing a critical tool for investigating differential resistance pathways. In prostate cancer models, ATP‑competitive inhibition (Ipatasertib) drives PIM‑dependent resistance, whereas allosteric inhibition (MK‑2206) selects for AKT1 mutations; importantly, the two classes do not exhibit cross‑resistance [1]. Degraders built from Ipatasertib‑NH2 can be deployed in isogenic resistance models to determine whether targeted degradation overcomes or mirrors the resistance liabilities of the parent inhibitor. This application is not feasible with MK‑2206‑NH2 or Miransertib‑NH2, which represent distinct mechanistic classes with divergent resistance profiles.

Preclinical Pharmacokinetic‑Pharmacodynamic Modeling of AKT Degrader Efficacy

The well‑characterized human PK of the parent compound Ipatasertib (CL = 98.8 L/h, Vss = 2530 L) [1] provides a quantitative framework for predicting the in vivo behavior of Ipatasertib‑NH2‑derived PROTACs. Researchers conducting translational studies can leverage the established PK‑PD relationship (tumor pathway inhibition at doses ≥100 mg) [2] to benchmark degrader performance against the clinical‑stage parent. This is a procurement‑critical differentiator because alternative AKT ligand warheads (e.g., GSK‑690693‑NH2) lack comprehensive human ADME characterization, introducing greater uncertainty into preclinical‑to‑clinical translation of degrader candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipatasertib-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.